Methyl 5,8-dioxonaphthalene-2-carboxylate
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Overview
Description
Methyl 5,8-dioxonaphthalene-2-carboxylate is an organic compound with a complex structure, featuring a naphthalene ring substituted with two oxo groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,8-dioxonaphthalene-2-carboxylate typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of methyl 2,3-dibromopropionate with functionalized catechols, followed by further synthetic steps to introduce the oxo groups and carboxylate ester . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and advanced purification techniques to obtain the desired compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,8-dioxonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the oxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring.
Scientific Research Applications
Methyl 5,8-dioxonaphthalene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5,8-dioxonaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5,8-dioxonaphthalene-2-carboxylate include other naphthalene derivatives with oxo and carboxylate groups, such as:
- Methyl 8-nitro-1,4-benzodioxane-2-carboxylate
- Ethyl 5-methyl-1H-indole-2-carboxylate
- 2-(hetero)aryl-substituted thieno[3,2-b]indoles
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H8O4 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
methyl 5,8-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8O4/c1-16-12(15)7-2-3-8-9(6-7)11(14)5-4-10(8)13/h2-6H,1H3 |
InChI Key |
NQMMTBGCGPUYLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O |
Origin of Product |
United States |
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